molecular formula C20H24ClN5O2S B3013928 N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide CAS No. 1105247-63-9

N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Cat. No. B3013928
M. Wt: 433.96
InChI Key: WOTSJGZEPQSYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with acetyl chloride to obtain intermediates, which are then used for the synthesis of the target compounds4. However, the specific synthesis process for “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” is not available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity2. However, the specific physical and chemical properties of “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” are not available in the literature.


Scientific Research Applications

ACAT Inhibitor and Potential Therapeutic Use

N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound, known as K-604, exhibits selectivity for human ACAT-1 over ACAT-2. The improved oral absorption and pharmacological effects suggest potential therapeutic use for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Potential in Antimicrobial and Anticancer Applications

There is evidence suggesting the use of related pyridazino compounds in antimicrobial and anticancer applications. For example, certain pyridazino(4,5-b)indole-1-acetamide compounds have shown cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activity, which indicates a potential role in treating related diseases (Habernickel, 2002).

Applications in Electrophilic Amination

The compound has been utilized in the electrophilic amination of amino acids, leading to the preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This application is significant in the field of organic chemistry for the synthesis of various functional groups encountered in amino acids (Hannachi et al., 2004).

Antibacterial, Antifungal, and Anthelmintic Activities

Benzyl and sulfonyl derivatives of related compounds have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities, suggesting their potential use in these applications (Khan et al., 2019).

Synthesis Process Development

Research has also focused on the synthesis process of related compounds. For instance, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has been described, which is crucial for the production and application of these compounds in various therapeutic and research contexts (Guillaume et al., 2003).

Use in Antihistamine Research

The compound has been studied in the context of antihistamines, specifically in the category of piperazine antihistamines, which are known for their effectiveness in treating allergic reactions (Arlette, 1991).

Future Directions

The future directions for research on a compound depend on its potential applications and current limitations. Given the multidirectional biological activity of compounds containing similar structures, further investigations on this scaffold could harness its optimum potential1. However, the specific future directions for “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide” are not available in the literature.


Please note that this analysis is based on the available literature and may not be comprehensive due to the lack of specific information about “N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide”.


properties

IUPAC Name

N-[6-[4-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSJGZEPQSYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

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